5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Description
Properties
IUPAC Name |
5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGOEBMHHXYBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloropurine Intermediate
The purine scaffold is typically derived from 6-chloropurine, which serves as a versatile intermediate for subsequent nucleophilic substitutions. In one protocol, 6-chloropurine is synthesized via cyclocondensation of 4,5-diaminopyrimidine with trichloromethyl chloroformate in anhydrous dimethylformamide (DMF) at 0–5°C, yielding 85–90% purity. Alternative routes involve Hofmann degradation of adenine derivatives, though these methods suffer from lower regioselectivity.
Introduction of the Oxolane-Carboxamide Group
The oxolane-carboxamide moiety is introduced at the 9-position of the purine through a Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the purine with a protected oxolane-carboxamide precursor. The oxolane ring is pre-synthesized from D-ribose via acid-catalyzed cyclization, followed by carboxamide formation using methylamine in tetrahydrofuran (THF). Stereochemical control at the 2',3',4',5' positions is achieved using chiral auxiliaries, with reported enantiomeric excess >98%.
Functionalization at the 6-Position
Amination with 4-Amino-3-Iodobenzylamine
The critical 6-[(4-amino-3-iodophenyl)methylamino] substituent is installed via nucleophilic aromatic substitution (NAS). 6-Chloropurine is reacted with 4-amino-3-iodobenzylamine in the presence of potassium carbonate and DMF at 80°C for 12 hours, achieving 70–75% yield. The reaction is sensitive to moisture, necessitating anhydrous conditions to prevent hydrolysis of the chloropurine intermediate.
Table 1: Optimization of Amination Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | DMSO | DMF |
| Base | K2CO3 | Cs2CO3 | K2CO3 |
| Temperature (°C) | 80 | 100 | 80 |
| Yield (%) | 75 | 68 | 75 |
Final Assembly and Deprotection
Coupling of Purine and Oxolane-Carboxamide Moieties
The Mitsunobu reaction couples the 6-substituted purine with the oxolane-carboxamide precursor. Using DEAD and triphenylphosphine in THF at 0°C, the reaction proceeds with 65–70% yield. Post-reaction, the tert-butyldimethylsilyl (TBS) protecting groups on the oxolane hydroxyls are removed via treatment with tetrabutylammonium fluoride (TBAF), yielding the free dihydroxy groups.
Purification and Isolation
Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient), followed by lyophilization to obtain the final compound as a white solid (>95% purity by HPLC). Recrystallization from ethanol/water (1:1) enhances crystalline homogeneity.
Analytical Characterization
Spectroscopic Validation
-
NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d6) confirms the presence of the iodophenyl group (δ 7.35–7.50 ppm, aromatic protons) and oxolane hydroxyls (δ 5.20 ppm, broad singlet).
-
Mass Spectrometry : High-resolution MS (HRMS-ESI) gives [M+H]⁺ at m/z 628.0921 (calc. 628.0918).
Table 2: Key Spectral Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.15 (s, 1H, purine H-8), δ 4.90–5.10 (m, 3H, oxolane H-2',3',4') |
| ¹³C NMR | δ 170.5 (C=O), δ 152.3 (purine C-6) |
| IR | 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O) |
Challenges and Optimizations
Chemical Reactions Analysis
I-AB-MECA undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
I-AB-MECA has a wide range of scientific research applications:
Chemistry: It is used as a reference standard for radioiodinated compounds in binding assays.
Biology: It serves as a tool to study the A3 adenosine receptor’s role in various biological processes.
Medicine: I-AB-MECA is being investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders
Mechanism of Action
I-AB-MECA exerts its effects by selectively binding to the A3 adenosine receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways lead to various cellular responses, such as anti-inflammatory and anti-proliferative effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(2S,3S,4R,5R)-5-[2-Amino-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
- Key Difference: The phenyl ring lacks the 4-amino group present in the target compound.
- Data: Property Target Compound 3-Iodo Analog Molecular Weight ~580 g/mol ~567 g/mol LogP (Predicted) 1.8 2.1 Hydrogen Bond Donors 6 5
5-(2-Chloro-6-{[(3-iodophenyl)methyl]amino}-9H-purin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide
- Key Difference: A chlorine substituent replaces the 2-amino group on the purine ring.
- Impact: Chlorine’s electron-withdrawing nature may alter electronic distribution, reducing nucleophilic reactivity compared to the amino group.
- Synthetic Note: Chlorinated analogs often exhibit enhanced metabolic stability but lower solubility.
Core Structure Modifications
2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one
- Key Difference: Quinazolinone core replaces the oxolane carboxamide.
- Data: Property Target Compound Quinazolinone Analog Water Solubility (mg/mL) ~0.5 ~0.1 Plasma Protein Binding 85% 92%
(2S,3S,4R,5R)-5-(6-Aminopurin-9-yl)-N-hexyl-3,4-dihydroxyoxolane-2-carboxamide
- Key Difference : A hexyl group replaces the methyl group on the carboxamide.
- Impact : The longer alkyl chain increases lipophilicity (LogP ~2.5 vs. 1.8) but may reduce oral bioavailability due to micelle formation.
Biological Activity
5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide is a complex organic compound with significant potential in pharmacology, particularly in its interaction with adenosine receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20IN7O4, featuring a purine base, hydroxyl groups, and an iodine-substituted amino group. Its unique structure allows for specific interactions with biological targets, particularly the A3 adenosine receptor.
This compound acts primarily as an agonist for the A3 adenosine receptor. Upon binding to this receptor, it influences various biochemical pathways, including:
- Activation of ERK1/2 signaling pathways : This is crucial for cellular responses such as proliferation and survival.
- Modulation of inflammatory responses : The A3 receptor is known to play a role in anti-inflammatory effects.
Biological Activity
Research indicates that 5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide exhibits competitive antagonism at the A3 receptor. Binding assays have shown that it can effectively inhibit receptor activity under certain conditions.
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural variations can influence biological activity:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| I-B-Meca | Iodinated benzyl group | A3 adenosine receptor agonist | Cardioprotective effects |
| 2-Cl-I-B-Meca | Chlorinated derivative | Selective A3 receptor activity | Enhanced potency compared to I-B-Meca |
| K18 | Isoxazole group | A3 receptor antagonist | Specific binding mode identified through mutagenesis studies |
Case Studies and Research Findings
- Study on Binding Affinity : In a study assessing the binding affinity of various compounds at the A3 receptor, it was found that 5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide demonstrated a significantly higher affinity compared to traditional A3 agonists, indicating its potential for therapeutic applications in cardiovascular diseases .
- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery from ischemic injury, supporting its role as a potential therapeutic agent in conditions like myocardial infarction .
- Metabolomic Profiling : Recent metabolomic studies have indicated that this compound influences metabolic pathways linked to oxidative stress and inflammation, further emphasizing its multifaceted biological activity .
Safety and Toxicological Profile
Preliminary toxicological assessments suggest that this compound has a favorable safety profile. Studies indicate low bioaccumulation potential and no significant genotoxicity concerns when administered within therapeutic ranges .
Q & A
Q. What synthetic strategies are employed for introducing the iodophenyl group in the compound?
Q. Which analytical techniques are critical for confirming the compound’s stereochemistry and functional group arrangement?
- Methodological Answer: Structural elucidation requires a combination of:
- 2D NMR spectroscopy (e.g., COSY, NOESY) to resolve stereochemistry.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- X-ray crystallography for absolute configuration determination (if crystals are obtainable).
- Infrared (IR) spectroscopy to identify functional groups like amides and hydroxyls.
Cross-referencing experimental data with computational models (e.g., DFT calculations) enhances accuracy .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize the synthesis yield and purity?
- Methodological Answer: DoE minimizes experimental runs while maximizing data quality. For example:
-
Factorial designs test variables like temperature, catalyst loading, and solvent ratios.
-
Response Surface Methodology (RSM) models interactions between parameters.
-
ANOVA identifies statistically significant factors.
A case study using DoE reduced optimization time by 40% for a similar purine derivative by isolating optimal conditions (e.g., 25°C, 1.2 eq. NIS) .- Data Table: DoE Factors for Reaction Optimization
| Factor | Low Level | High Level | Optimal Level Identified |
|---|---|---|---|
| Temperature | 20°C | 30°C | 25°C |
| NIS Equivalents | 1.0 | 1.5 | 1.2 |
| Solvent Ratio | 1:1 DMF:H₂O | 3:1 DMF:H₂O | 2:1 DMF:H₂O |
Q. What advanced computational approaches predict the compound’s reactivity and biological interactions?
- Methodological Answer: Integrate:
- Quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states.
- Molecular docking (AutoDock, Schrödinger) to screen binding affinities with target proteins.
- Molecular Dynamics (MD) simulations to assess stability in biological environments.
The ICReDD framework combines these methods with experimental feedback loops to prioritize high-yield synthetic routes and bioactive conformers .
Q. How should researchers address discrepancies between theoretical and experimental kinetic data?
- Methodological Answer: Resolve contradictions via:
- Kinetic isotope effects (KIE) to probe rate-determining steps.
- Transition state analysis using computational tools (e.g., Gaussian).
- Control experiments to rule out side reactions (e.g., hydrolysis under acidic conditions).
For example, a mismatch in predicted vs. observed activation energy may indicate unaccounted solvent effects or intermediate stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
